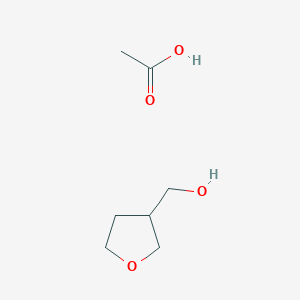

Acetic acid;oxolan-3-ylmethanol

Description

Properties

CAS No. |

78386-41-1 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

acetic acid;oxolan-3-ylmethanol |

InChI |

InChI=1S/C5H10O2.C2H4O2/c6-3-5-1-2-7-4-5;1-2(3)4/h5-6H,1-4H2;1H3,(H,3,4) |

InChI Key |

RUCBKDYEBBGWLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1COCC1CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oxolan 3 Ylmethanol Acetate

Esterification Strategies for Oxolan-3-ylmethanol and Acetic Acid Derivatives

The formation of the ester bond in oxolan-3-ylmethanol acetate (B1210297) can be achieved through several distinct pathways, including direct condensation, acylation with activated reagents, and transesterification.

Direct Condensation Reactions with Catalytic Systems

The most conventional route to ester synthesis is the direct condensation of a carboxylic acid with an alcohol, a process known as Fischer esterification. masterorganicchemistry.com This equilibrium-driven reaction requires a catalyst, typically a strong acid, to accelerate the rate of reaction. masterorganicchemistry.comyoutube.com For the synthesis of oxolan-3-ylmethanol acetate, this involves the reaction of oxolan-3-ylmethanol with acetic acid.

Commonly employed catalytic systems include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The alcohol is often used in excess or as the solvent to shift the equilibrium towards the product. masterorganicchemistry.com The primary byproduct of this reaction is water, which can be removed to further drive the reaction to completion. youtube.comthermofisher.com

Recent research has also explored the use of solid acid catalysts, such as sulfated zirconia, which offer advantages in terms of easier separation and potential for recycling. researchgate.net Lewis acids, including various bismuth(III) compounds like Bi(OTf)₃, have also been investigated as catalysts for esterification, demonstrating high activity, although side reactions like ether formation can be a drawback. rug.nl

Table 1: Catalytic Systems for Direct Condensation

| Catalyst Type | Specific Example(s) | Key Features |

|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Traditional, effective, but can be corrosive and difficult to separate. masterorganicchemistry.comyoutube.com |

| Lewis Acid | Bismuth Triflate (Bi(OTf)₃) | High catalytic activity, but may promote side reactions. rug.nl |

Acylation Procedures Utilizing Activated Acetic Acid Derivatives

To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of acetic acid can be used to acylate oxolan-3-ylmethanol. These activated acylating agents, such as acetic anhydride (B1165640) and acetyl halides (e.g., acetyl chloride), react more readily with alcohols to form esters. wikipedia.orgyoutube.com

The reaction of oxolan-3-ylmethanol with acetic anhydride is a common and effective method. wikipedia.org This reaction is often catalyzed by a base, such as pyridine (B92270) or, more efficiently, 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer catalyst. organic-chemistry.orgnih.gov The reaction mechanism involves the nucleophilic attack of the alcohol on the anhydride, followed by the elimination of a carboxylate leaving group. youtube.com This process is generally high-yielding and proceeds under mild conditions. organic-chemistry.org The primary byproduct is acetic acid, which is typically easier to remove than the water generated in Fischer esterification. youtube.com

Table 2: Common Acylating Agents and Catalysts

| Acylating Agent | Catalyst | Reaction Conditions |

|---|---|---|

| Acetic Anhydride | Pyridine, 4-Dimethylaminopyridine (DMAP) | Mild, often at room temperature; can be performed solvent-free. organic-chemistry.orgnih.gov |

Transesterification Processes for Oxolan-3-ylmethanol Acetate Synthesis

Transesterification is another powerful strategy for synthesizing esters. This process involves the reaction of an alcohol with a pre-existing ester in the presence of a catalyst, resulting in the exchange of the alcohol portion of the ester. To synthesize oxolan-3-ylmethanol acetate, oxolan-3-ylmethanol would be reacted with a simple acetate ester, such as ethyl acetate or vinyl acetate. nih.govresearchgate.net

This reaction can be catalyzed by either acids or bases. A significant advantage of using vinyl acetate as the acyl donor is that the byproduct, vinyl alcohol, tautomerizes to acetaldehyde (B116499), which is volatile and easily removed, thus driving the reaction to completion.

Enzymatic catalysis, particularly with lipases, has emerged as a green and highly selective alternative for transesterification. nih.gov Lipases can operate under mild, solvent-free conditions and exhibit high chemoselectivity, making them suitable for complex molecules. For instance, immobilized Rhizopus oryzae lipase (B570770) has been successfully used for the synthesis of octyl acetate via transesterification with vinyl acetate. nih.gov A similar system could be adapted for the synthesis of oxolan-3-ylmethanol acetate.

Synthesis of the Oxolan-3-ylmethanol Precursor

The availability of the alcohol precursor, oxolan-3-ylmethanol, is fundamental. Synthetic strategies often focus on building this molecule with specific stereochemistry or by modifying the readily available tetrahydrofuran (B95107) (THF) core. wikipedia.org

Stereoselective Synthesis of Enantiopure Oxolan-3-ylmethanol Isomers

For applications requiring a single enantiomer, such as in the pharmaceutical industry, the stereoselective synthesis of (R)- or (S)-oxolan-3-ylmethanol is crucial. nih.gov Several methodologies can be employed to achieve this.

Enzymatic kinetic resolution is a widely used technique. This involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, lipases can be used to selectively acylate one enantiomer of a racemic alcohol or a related precursor, such as a chlorohydrin, leaving the other enantiomer unreacted and in high enantiomeric purity. mdpi.commdpi.com

Asymmetric synthesis aims to directly create the desired enantiomer. The Sharpless asymmetric dihydroxylation of an appropriate alkene precursor, followed by cyclization, is a powerful method for generating chiral diols that can be converted to enantiopure cyclic ethers. nih.gov Another approach involves the asymmetric reduction of a ketone precursor using biocatalysts like ketoreductases (KREDs), which can provide high diastereoselectivity and enantioselectivity. nih.gov

Table 3: Approaches to Enantiopure Oxolan-3-ylmethanol

| Method | Description | Example |

|---|---|---|

| Enzymatic Kinetic Resolution | Selective enzymatic reaction (e.g., acylation) of one enantiomer in a racemic mixture. | Lipase-catalyzed transesterification of a racemic chlorohydrin precursor. mdpi.commdpi.com |

| Asymmetric Dihydroxylation | Use of Sharpless catalysts (AD-mix-α or AD-mix-β) to convert an alkene to a chiral diol. | Dihydroxylation of a vinyl precursor followed by ring closure. nih.gov |

Functionalization of Tetrahydrofuran Scaffolds to Yield Oxolan-3-ylmethanol

An alternative synthetic route starts with the pre-formed tetrahydrofuran (THF) ring and introduces the required hydroxymethyl group at the 3-position. wikipedia.org This can be achieved through various C-H functionalization strategies, which are an active area of research aiming to build molecular complexity from simple hydrocarbon frameworks. organic-chemistry.org

Photocatalytic methods have been developed for the site-selective α-C–H functionalization of THF, allowing for the introduction of various groups. rsc.org While direct functionalization at the β-position (C3) is more challenging, routes can be devised starting from commercially available functionalized tetrahydrofurans. For instance, the reduction of tetrahydrofuran-3-carboxylic acid or its corresponding ester would directly yield oxolan-3-ylmethanol. The industrial synthesis of related compounds sometimes involves the catalytic hydrogenation of a ketone precursor, such as (3-methyloxolan-3-yl)methanone, to yield the corresponding alcohol.

Derivatization from Renewable or Chiral Pool Feedstocks

The synthesis of oxolan-3-ylmethyl acetate and its precursors can be strategically rooted in renewable resources and the chiral pool, aligning with the principles of green chemistry. The "chiral pool" refers to the collection of readily available, enantiomerically pure molecules from natural sources, such as amino acids, monosaccharides, and carboxylic acids. ddugu.ac.instudysmarter.co.uk This approach is one of the oldest and most straightforward methods for asymmetric synthesis, as it uses the inherent chirality of the starting material to create new chiral molecules. ddugu.ac.inbaranlab.org

For instance, carbohydrates are a key renewable feedstock. Furanic compounds, like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be synthesized through the acid-catalyzed dehydration of pentoses and hexoses, respectively. rsc.org These furanic derivatives serve as versatile platforms for producing a variety of downstream chemicals, including tetrahydrofuran (THF) derivatives. rsc.orgrsc.org A notable strategy involves the conversion of 2,5-dimethylfuran (B142691) (DMF), derived from biomass, into functionalized tetrahydrofurans through a three-step cascade reaction involving ring opening, aldol (B89426) condensation, and subsequent hydrogenation-cyclization. rsc.orgrsc.org

Similarly, chiral starting materials like L-glutamic acid, L-malic acid, and D-mannitol, all available from the chiral pool, can be transformed into chiral tetrahydrofuran derivatives through multi-step synthetic sequences. uh.edunih.gov This methodology is crucial for producing enantiomerically pure versions of oxolan-3-ylmethanol, which is essential for the synthesis of specific stereoisomers of pharmacologically active compounds. nih.gov

Catalytic Approaches in Oxolan-3-ylmethanol Acetate Synthesis

Catalysis is central to the efficient and selective synthesis of oxolan-3-ylmethyl acetate. The primary reaction, an esterification of oxolan-3-ylmethanol with acetic acid (or a derivative), can be optimized using homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous Catalysis for Efficient Ester Formation

Homogeneous catalysts, which operate in the same phase as the reactants, are widely employed for esterification due to their high activity and selectivity under mild conditions. nih.gov For the synthesis of acetic acid, a key reagent, industrial processes like the Monsanto and Cativa processes rely on homogeneous rhodium and iridium complexes, respectively, for the carbonylation of methanol (B129727). fnpetro.irresearchgate.net These systems demonstrate the power of soluble organometallic complexes in achieving high reaction rates. nih.gov

In the context of esterification itself, simple metal salts have proven effective. For example, various zinc(II) salts act as efficient homogeneous catalysts for the esterification of fatty acids. nih.gov The catalytic activity is dependent on the counterion, with salts containing poorly coordinating or basic Brønsted anions showing the best results. nih.gov Such systems can be adapted for the production of oxolan-3-ylmethyl acetate, offering high yields and operational simplicity.

| Catalyst System | Reactants | Key Features |

| Rhodium/Iridium Complexes | Methanol, Carbon Monoxide | High efficiency for acetic acid synthesis (a key reagent). fnpetro.irresearchgate.net |

| Zinc(II) Salts (e.g., ZnO, Zn(OAc)₂) | Carboxylic Acid, Alcohol | Effective for direct esterification; activity depends on the counterion. nih.gov |

| Pincer-type Complexes | Ester, Hydrogen | Efficient for the reverse reaction (ester hydrogenation), indicating potential for reversible catalytic control. nih.gov |

Heterogeneous Catalysis Systems for Sustainable Production

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages for sustainable production, most notably their ease of separation and potential for recycling. fnpetro.ir This simplifies downstream processing and reduces catalyst waste. fnpetro.ir

For the synthesis of the precursor, 3-hydroxymethyl tetrahydrofuran, solid acid catalysts like Amberlyst-15 and Montmorillonite K-10 have been successfully used for the dehydration of diols. google.com In one patented process, using Amberlyst-15 as the catalyst in methanol resulted in a 90% yield of 3-hydroxymethyl tetrahydrofuran. google.com

| Catalyst | Reaction Type | Substrate(s) | Yield/Selectivity |

| Amberlyst-15 | Dehydration/Cyclization | 9-hydroxymethyl-7,12-dioxaspiro fnpetro.irsigmaaldrich.comdodecane | 90% yield of 3-hydroxymethyl tetrahydrofuran. google.com |

| Montmorillonite K-10 | Dehydration/Cyclization | 9-hydroxymethyl-7,12-dioxaspiro fnpetro.irsigmaaldrich.comdodecane | 70% yield of 3-hydroxymethyl tetrahydrofuran. google.com |

| Atomically Dispersed ReO₄/SiO₂ | Gas-Phase Carbonylation | Methanol, Carbon Monoxide | >93% selectivity to acetic acid. sci-hub.se |

| Rh/C₃N₄ | Carbonylation | Methanol | High conversion and selectivity for acetic acid. researchgate.net |

Biocatalytic Transformations for Stereoselective Synthesis

Biocatalysis, the use of enzymes or whole microorganisms as catalysts, offers unparalleled chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. nih.gov This approach is particularly valuable for the synthesis of chiral compounds like oxolan-3-ylmethyl acetate, where a specific enantiomer is often required for biological activity. nih.gov

Enzymes, such as lipases, are highly effective for stereoselective esterification reactions. Two primary strategies can be employed:

Kinetic Resolution: A racemic mixture of oxolan-3-ylmethanol can be reacted with an acyl donor (like acetic anhydride) in the presence of a lipase. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated.

Asymmetric Esterification: A prochiral precursor could potentially be transformed directly into a single enantiomer of the target ester.

These biocatalytic processes are in high demand in the pharmaceutical industry for preparing chiral intermediates for a wide range of drugs, underscoring their potential for the synthesis of enantiopure oxolan-3-ylmethyl acetate. nih.gov

Chemo-, Regio-, and Stereoselective Control in Synthetic Pathways

Achieving high levels of selectivity is a cornerstone of modern organic synthesis, ensuring that reactions yield the desired product with minimal byproducts. mdpi.comnih.gov In the synthesis of oxolan-3-ylmethyl acetate, this control is manifested in several ways:

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity refers to the preferential reaction of one group over others. For instance, in a precursor containing both a primary and a secondary hydroxyl group, a selective acylation of the more accessible primary hydroxyl group of oxolan-3-ylmethanol would be a key chemoselective step.

Regioselectivity: This refers to the control of where a reaction occurs on a molecule. For example, in the cyclization to form the tetrahydrofuran ring from an acyclic precursor, regioselective control ensures the formation of the five-membered ring over other possibilities.

Stereoselectivity: This is the control of the three-dimensional arrangement of atoms. studysmarter.co.uk In the synthesis of a chiral molecule like oxolan-3-ylmethyl acetate, stereoselective reactions are used to produce a single desired stereoisomer. ddugu.ac.in This can be achieved through various strategies, including the use of chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis (including biocatalysis). ddugu.ac.innih.gov For example, platinum-catalyzed hydroalkoxylation of specific γ- and δ-hydroxy olefins can proceed with high stereoselectivity to form substituted tetrahydrofurans. organic-chemistry.org

Advanced synthetic methods often combine these elements in domino or cascade reactions, where multiple bonds are formed in a single operation, to construct complex molecules with precise stereochemical control efficiently. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of Oxolan-3-ylmethanol Acetate

The synthesis of oxolan-3-ylmethyl acetate can be designed to be more sustainable by adhering to the Twelve Principles of Green Chemistry. sigmaaldrich.com Key strategies include:

Use of Renewable Feedstocks: As discussed, deriving the tetrahydrofuran core from biomass sources like carbohydrates and furanic compounds is a primary green approach. rsc.orgrsc.orgsigmaaldrich.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods (homogeneous, heterogeneous, or biocatalytic) is inherently greener than using stoichiometric reagents, as it reduces waste. Catalysts are used in small amounts and can often be recycled, especially heterogeneous and biocatalysts. nih.govresearchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic esterification is generally an atom-economical process.

Safer Solvents and Reaction Conditions: The use of water as a solvent, as seen in some biocatalytic and catalytic oxidation processes, is a significant green improvement. rug.nl Furthermore, related compounds like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corncobs, are promoted as greener solvent alternatives to traditional ethers like THF. sigmaaldrich.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is possible with many biocatalytic and highly active homogeneous catalytic systems, reduces energy consumption. nih.govrug.nl

By integrating these principles, the synthesis of oxolan-3-ylmethyl acetate can shift from classical methods to more economically and environmentally sound processes. The use of heterogeneous catalysts from renewable feedstocks under mild conditions represents a particularly promising route for sustainable production. rsc.orgsci-hub.se

Mechanistic and Kinetic Investigations of Reactions Involving Oxolan 3 Ylmethanol Acetate

Detailed Reaction Mechanisms of Ester Formation and Cleavage

The formation of oxolan-3-ylmethanol acetate (B1210297) from acetic acid and oxolan-3-ylmethanol is a classic example of Fischer esterification. This acid-catalyzed reaction proceeds through a series of equilibrium steps. The mechanism involves the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol, oxolan-3-ylmethanol, then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, oxolan-3-ylmethanol acetate, and regenerate the acid catalyst.

Conversely, the cleavage of oxolan-3-ylmethanol acetate occurs via hydrolysis, which is typically catalyzed by either an acid or a base. In acid-catalyzed hydrolysis, the mechanism is the microscopic reverse of Fischer esterification. The carbonyl oxygen of the ester is protonated, followed by the nucleophilic attack of water to form a tetrahedral intermediate. Proton transfer and elimination of oxolan-3-ylmethanol result in the formation of acetic acid.

Hydrolysis Pathways of Oxolan-3-ylmethanol Acetate

The hydrolysis of esters can proceed through several pathways, depending on the reaction conditions and the structure of the ester. For esters of primary and secondary alcohols, the most common mechanism for acid-catalyzed hydrolysis is the A_AC2 mechanism, which involves a bimolecular attack of water on the protonated ester.

However, for esters containing a tetrahydrofuryl group, the mechanism can deviate. Studies on the hydrolysis of tetrahydro-2-furyl alkanoates have indicated an A_AC1 mechanism under acidic and neutral conditions. rsc.org This mechanism involves the rate-limiting formation of a carbocation intermediate, in this case, the tetrahydro-2-furyl cation, following the departure of the carboxylic acid. rsc.org While this study focuses on the 2-substituted isomer, it provides a strong indication that a similar carbocation-mediated pathway could be relevant for the hydrolysis of oxolan-3-ylmethanol acetate, especially given the potential for the ether oxygen to stabilize a positive charge on the ring. The stability of the resulting oxolan-3-ylmethyl cation would be a key determinant of this pathway's feasibility.

Under basic conditions, the hydrolysis of oxolan-3-ylmethanol acetate is expected to follow the B_AC2 mechanism, where a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and the alcohol.

Kinetic Studies of Synthesis and Transformation Reactions

Detailed kinetic studies specifically on the synthesis and hydrolysis of oxolan-3-ylmethanol acetate are not extensively available in the public literature. However, the kinetics of esterification and hydrolysis of similar esters, such as methyl acetate, have been thoroughly investigated and can provide a framework for understanding the behavior of oxolan-3-ylmethanol acetate. researchgate.netpsu.eduscribd.com

The hydrolysis of methyl acetate is typically found to follow first-order kinetics with respect to the ester concentration when the concentration of water is high and remains relatively constant. scribd.com The rate of reaction is also dependent on the concentration of the acid or base catalyst. The rate constants for these reactions are temperature-dependent and generally follow the Arrhenius equation.

To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical kinetic data for the acid-catalyzed hydrolysis of an ester, demonstrating the effect of temperature and catalyst concentration on the observed rate constant.

| Experiment | Temperature (°C) | Catalyst Conc. (mol/L) | Initial Ester Conc. (mol/L) | Initial Rate (mol/L·s) | Rate Constant (s⁻¹) |

| 1 | 25 | 0.1 | 0.1 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 2 | 25 | 0.2 | 0.1 | 3.0 x 10⁻⁵ | 3.0 x 10⁻⁴ |

| 3 | 35 | 0.1 | 0.1 | 4.5 x 10⁻⁵ | 4.5 x 10⁻⁴ |

| 4 | 35 | 0.2 | 0.1 | 9.0 x 10⁻⁵ | 9.0 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data for oxolan-3-ylmethanol acetate.

Role of Catalysts in Modulating Reaction Mechanisms and Rates

Catalysts play a crucial role in both the synthesis and hydrolysis of oxolan-3-ylmethanol acetate, influencing both the reaction rate and, in some cases, the reaction mechanism.

Acid Catalysts: Strong mineral acids like sulfuric acid and hydrochloric acid are common homogeneous catalysts for Fischer esterification and acid-catalyzed hydrolysis. uctm.edu They operate by protonating the carbonyl group, making it more susceptible to nucleophilic attack. Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer advantages in terms of ease of separation and reusability. researchgate.net

Base Catalysts: For hydrolysis, strong bases like sodium hydroxide are effective catalysts, proceeding through the B_AC2 mechanism.

Enzymatic Catalysts: Lipases are increasingly used for the synthesis of esters under mild conditions. uctm.edu These enzymes can exhibit high chemo-, regio-, and enantioselectivity. The lipase-catalyzed esterification of oxolan-3-ylmethanol would proceed via a different mechanism, typically involving the formation of an acyl-enzyme intermediate. This approach is particularly valuable for the synthesis of chiral esters.

Transition State Analysis and Energy Profiles of Key Steps

For the A_AC2 mechanism of acid-catalyzed esterification or hydrolysis, the rate-determining step is typically the nucleophilic attack of the alcohol (for esterification) or water (for hydrolysis) on the protonated carbonyl carbon, leading to the formation of the high-energy tetrahedral intermediate. The transition state for this step would involve the partial formation of the new carbon-oxygen bond and the partial breaking of the carbonyl pi bond.

In the case of a potential A_AC1 hydrolysis pathway, the transition state for the rate-determining step would involve the cleavage of the bond between the carbonyl carbon and the ether oxygen, leading to the formation of the carbocation and the carboxylic acid. The energy of this transition state would be highly dependent on the stability of the resulting carbocation. Computational chemistry could be employed to model the structures and energies of these transition states and intermediates, providing a more quantitative understanding of the reaction pathway.

Sophisticated Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of (oxolan-3-yl)methyl acetate (B1210297) reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicities) and coupling constants (J) provide information about the neighboring protons.

A characteristic singlet is observed for the methyl protons of the acetate group. The protons on the oxolane ring and the methylene (B1212753) bridge exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons.

Table 1: ¹H NMR Spectral Data for (Oxolan-3-yl)methyl acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.10 | d | 2H | -CH₂-O- |

| 3.85 - 3.70 | m | 3H | -O-CH₂- and -CH- |

| 2.80 | m | 1H | -CH- |

| 2.05 | s | 3H | CH₃-C(=O)- |

| 2.00 - 1.80 | m | 2H | -CH₂- |

Data is a representative example and may vary slightly based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in (oxolan-3-yl)methyl acetate gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows a signal in the downfield region corresponding to the carbonyl carbon of the ester group. The carbons of the oxolane ring and the methyl group of the acetate appear at characteristic chemical shifts.

Table 2: ¹³C NMR Spectral Data for (Oxolan-3-yl)methyl acetate

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C=O (ester) |

| 68.5 | -CH₂-O- (ester) |

| 67.0 | -O-CH₂- (ring) |

| 38.0 | -CH- (ring) |

| 29.0 | -CH₂- (ring) |

| 21.0 | CH₃- (acetate) |

Data is a representative example and may vary slightly based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the proton-proton networks within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the acetate group and the (oxolan-3-yl)methanol moiety, for instance, by observing a correlation between the methylene protons adjacent to the ester oxygen and the carbonyl carbon.

While detailed 2D spectra are not presented here, the use of these techniques is essential for the complete and accurate structural assignment of (oxolan-3-yl)methyl acetate. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. chemicalbook.com The absorption of infrared radiation or the scattering of laser light causes the bonds within the molecule to vibrate at specific frequencies, which are characteristic of the bond type and its chemical environment.

For (oxolan-3-yl)methyl acetate, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester functional group. Other characteristic absorptions include C-O stretching vibrations and C-H stretching and bending vibrations. researchgate.netchemicalbook.comdocbrown.info

Table 3: Key Infrared (IR) Absorption Bands for (Oxolan-3-yl)methyl acetate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester |

| ~1240 | C-O stretch | Ester (acyl-oxygen) |

| ~1040 | C-O stretch | Ether (ring) |

Data is a representative example and may vary slightly based on the physical state of the sample and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. rsc.orgchemicalbook.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

The mass spectrum of (oxolan-3-yl)methyl acetate will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion will produce a series of smaller fragment ions, the masses of which can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. rsc.org This is a crucial step in confirming the molecular formula of (oxolan-3-yl)methyl acetate. The experimentally determined exact mass is compared with the calculated mass for the proposed molecular formula, and a close match provides strong evidence for the correct composition.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) serves as a powerful tool for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For (oxolan-3-yl)methyl acetate, this process would typically begin with a soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to generate the protonated molecule [M+H]⁺.

In an MS/MS experiment, this precursor ion would be isolated and then subjected to collision-induced dissociation (CID). The fragmentation patterns observed are diagnostic of the molecule's structure. Key expected fragmentations for the protonated (oxolan-3-yl)methyl acetate would likely include:

Neutral loss of acetic acid: A common pathway for esters, resulting in a fragment ion corresponding to the oxolan-3-ylmethyl cation.

Cleavage of the ester bond: This could lead to the formation of an acetyl cation or a fragment corresponding to the protonated oxolan-3-ylmethanol.

Ring-opening of the tetrahydrofuran (B95107) moiety: The oxolane ring could undergo fragmentation, leading to a series of characteristic smaller ions.

By analyzing the mass-to-charge ratios of these fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the presence of the acetate and the oxolan-3-ylmethanol components.

Below is a hypothetical table of major fragment ions that could be expected in an MS/MS analysis of (oxolan-3-yl)methyl acetate.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Proposed Neutral Loss |

| [M+H]⁺ | C₅H₉O⁺ | Oxolan-3-ylmethyl cation | CH₃COOH |

| [M+H]⁺ | C₂H₃O⁺ | Acetyl cation | C₅H₁₀O₂ |

| [M+H]⁺ | C₅H₁₁O₂⁺ | Protonated oxolan-3-ylmethanol | C₂H₂O |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry. For a chiral molecule like (oxolan-3-yl)methyl acetate, successful crystallographic analysis of a single enantiomer would determine its absolute configuration.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

As of the current body of scientific literature, a crystal structure for "Acetic acid;oxolan-3-ylmethanol" or the corresponding ester, (oxolan-3-yl)methyl acetate, does not appear to have been reported. Therefore, definitive data on its solid-state conformation, packing, and intermolecular interactions are not available.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (GC, HPLC)

Chromatographic methods are indispensable for assessing the purity of chemical samples and for separating and quantifying enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for the analysis of (oxolan-3-yl)methyl acetate and its chiral precursor, oxolan-3-ylmethanol.

Purity Assessment:

Gas Chromatography (GC): Due to the likely volatility of (oxolan-3-yl)methyl acetate, GC is an excellent method for determining its purity. A sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Impurities would appear as separate peaks in the resulting chromatogram, and their relative amounts can be quantified.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly if the compound has limited thermal stability. A solution of the sample is pumped through a column packed with a solid adsorbent material. Different components of the mixture travel at different rates, leading to separation. A UV detector is often used if the molecule contains a chromophore, or a refractive index detector can be employed.

Enantiomeric Excess Determination:

Since oxolan-3-ylmethanol is a chiral molecule, the resulting ester, (oxolan-3-yl)methyl acetate, will also be chiral. Determining the enantiomeric excess (e.e.) is crucial in many applications. This is typically achieved using chiral chromatography.

Chiral GC: The enantiomers of (oxolan-3-yl)methyl acetate or its precursor alcohol can be separated using a GC column with a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. For volatile alcohols like oxolan-3-ylmethanol, this is a very effective technique.

Chiral HPLC: Alternatively, chiral HPLC can be used. This involves a column with a chiral stationary phase, such as one based on cyclodextrins or polysaccharide derivatives. The differential interaction between the enantiomers and the CSP allows for their separation and quantification. In some cases, derivatization of the analyte with a chiral derivatizing agent can be performed to create diastereomers that can be separated on a non-chiral column.

The choice between GC and HPLC would depend on the volatility and thermal stability of the compound, as well as the specific requirements of the analysis.

Below is a table summarizing the chromatographic techniques and their applications for the analysis of (oxolan-3-yl)methyl acetate and its precursor.

| Technique | Application | Column Type | Typical Detector |

| GC | Purity Assessment | Non-chiral (e.g., DB-5) | Flame Ionization (FID) |

| Chiral GC | Enantiomeric Excess | Chiral Stationary Phase | Flame Ionization (FID) |

| HPLC | Purity Assessment | Non-chiral (e.g., C18) | UV or Refractive Index |

| Chiral HPLC | Enantiomeric Excess | Chiral Stationary Phase | UV or Refractive Index |

Theoretical and Computational Chemistry Studies of Oxolan 3 Ylmethanol Acetate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the optimized molecular geometry and electronic structure of a molecule. rowansci.comdntb.gov.ua For oxolan-3-ylmethanol acetate (B1210297), DFT calculations would be employed to predict key structural parameters. These calculations involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. dntb.gov.uaresearchgate.netarxiv.org

The primary outputs of these calculations are the equilibrium positions of the atoms, which define the molecule's three-dimensional shape. This includes bond lengths, bond angles, and dihedral angles. For instance, the calculations would provide the precise lengths of the C-O and C-C bonds within the oxolane ring and the acetate group, as well as the bond angles that dictate the ring's pucker and the orientation of the ester group.

Illustrative Data Table: Predicted Molecular Geometry Parameters for Oxolan-3-ylmethanol Acetate (Example)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C1-O (ester) | 1.35 |

| C1=O (ester) | 1.21 |

| C2-C1 (ester) | 1.51 |

| C3-O (ring) | 1.43 |

| C4-O (ring) | 1.43 |

| Bond Angles (°) ** | |

| O-C1=O (ester) | 124.0 |

| C2-C1-O (ester) | 110.0 |

| C3-O-C4 (ring) | 109.5 |

| Dihedral Angles (°) ** | |

| H-C2-C1-O | 180.0 (anti-periplanar) |

| C4-O-C3-C5 (ring) | Variable (describes ring pucker) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be the result of specific DFT calculations for oxolan-3-ylmethanol acetate.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the oxolane ring and the rotatable bond connecting the substituent mean that oxolan-3-ylmethanol acetate can exist in multiple conformations. mdpi.comresearchgate.netresearchgate.net Conformational analysis is the systematic study of these different spatial arrangements and their relative energies. By mapping the potential energy surface, the most stable, low-energy conformations (global and local minima) can be identified, along with the transition states that separate them.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy at each step. For oxolan-3-ylmethanol acetate, the crucial dihedral angles would be those defining the puckering of the tetrahydrofuran (B95107) ring (e.g., envelope or twist conformations) and the rotation around the C-C bond linking the ring to the acetate group. The results of this analysis are often visualized as a potential energy surface plot, which shows the energy as a function of one or more dihedral angles.

Illustrative Data Table: Relative Energies of Key Conformations of Oxolan-3-ylmethanol Acetate (Example)

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| Global Minimum | 180 | 30 | 0.00 |

| Local Minimum 1 | 60 | 45 | 1.25 |

| Local Minimum 2 | -60 | 40 | 1.30 |

| Transition State 1 | 120 | 35 | 4.50 |

Note: This table provides a hypothetical representation of the kind of data generated from a conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and interactions with its environment (e.g., a solvent). nih.gov

For oxolan-3-ylmethanol acetate, an MD simulation would reveal how the molecule behaves in a solution, for example, how the oxolane ring flexes and how the acetate group rotates. It would also provide information on the formation and lifetime of intermolecular interactions, such as hydrogen bonds with solvent molecules. These simulations are particularly useful for understanding how the molecule might behave in a real-world chemical or biological system. The simulations can be run for nanoseconds or longer to capture relevant molecular motions. nih.govnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.netsemanticscholar.org For oxolan-3-ylmethanol acetate, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C=O bond or the bending of a C-H bond. semanticscholar.org The predicted frequencies and their intensities can be compared to an experimental IR spectrum to confirm the molecule's structure.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculated chemical shifts can be correlated with experimental NMR data to aid in the assignment of peaks and confirm the connectivity and chemical environment of the atoms in the molecule. researchgate.netsemanticscholar.org

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for Oxolan-3-ylmethanol Acetate (Example)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR Frequencies (cm⁻¹) | ||

| C=O stretch (ester) | 1735 | 1740 |

| C-O stretch (ester) | 1240 | 1245 |

| C-O-C stretch (ring) | 1090 | 1100 |

| ¹H NMR Chemical Shifts (ppm) | ||

| -CH₃ (acetate) | 2.1 | 2.0 |

| -CH₂-O (ring) | 3.8 | 3.7 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C=O (ester) | 170.5 | 171.0 |

| -CH₃ (acetate) | 21.0 | 20.8 |

Note: This table illustrates how predicted spectroscopic data would be compared to experimental results. The values are representative examples.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. dergipark.org.trresearchgate.netresearchgate.netaimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. aimspress.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO can identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. For oxolan-3-ylmethanol acetate, the HOMO is likely to be localized on the oxygen atoms, while the LUMO may be centered on the carbonyl carbon of the ester group.

Illustrative Data Table: Frontier Molecular Orbital Energies for Oxolan-3-ylmethanol Acetate (Example)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These energy values are hypothetical and serve to illustrate the output of a HOMO-LUMO analysis.

Molecular Docking Studies with Relevant Macromolecules (for scaffold potential, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govmdpi.complos.orgnih.govmdpi.com In the context of oxolan-3-ylmethanol acetate, docking studies could be used to explore its potential as a scaffold for the design of new molecules. This involves docking the compound into the active site of a known protein to assess its fit and potential interactions. nih.govplos.orgmdpi.com

The goal of such a study would not be to predict biological activity, but rather to understand how the molecule's size, shape, and functional groups allow it to interact with a macromolecular target. nih.govplos.org The results would provide insights into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that the oxolan-3-ylmethanol acetate scaffold can form. nih.gov This information can be valuable for medicinal chemists in the design of new lead compounds. nih.gov

Chemical Transformations and Reactivity Profile of Oxolan 3 Ylmethanol Acetate

Hydrolytic Stability and Conditions for De-esterification

The stability of the acetate (B1210297) ester in oxolan-3-ylmethanol acetate is highly dependent on the pH of the medium. Like other esters, it undergoes hydrolysis, a process of splitting by water, which can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis (Reversible)

Under acidic conditions, the hydrolysis of the ester is the reverse reaction of Fischer esterification. libretexts.orgmasterorganicchemistry.com The reaction requires heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule. The process is an equilibrium and typically does not proceed to completion unless one of the products is removed from the reaction mixture. libretexts.orgmasterorganicchemistry.com

Reaction Equation: CH₃COOCH₂(C₄H₇O) + H₂O ⇌ CH₃COOH + HOCH₂(C₄H₇O) (Oxolan-3-ylmethanol acetate + Water ⇌ Acetic acid + (Oxolan-3-yl)methanol)

Base-Catalyzed Hydrolysis (Saponification - Irreversible)

In the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), esters undergo an irreversible hydrolysis reaction known as saponification. libretexts.org The reaction is stoichiometric, meaning the base is a reactant rather than a catalyst, and it proceeds to completion. libretexts.org The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The products are an alcohol and the salt of the carboxylic acid. libretexts.org

Reaction Equation: CH₃COOCH₂(C₄H₇O) + NaOH → CH₃COONa + HOCH₂(C₄H₇O) (Oxolan-3-ylmethanol acetate + Sodium Hydroxide → Sodium acetate + (Oxolan-3-yl)methanol)

| Condition | Catalyst/Reagent | Products | Reversibility |

| Acidic | Strong Acid (e.g., H₂SO₄) + Excess H₂O | Carboxylic Acid + Alcohol | Reversible libretexts.org |

| Basic | Strong Base (e.g., NaOH) | Carboxylate Salt + Alcohol | Irreversible libretexts.org |

Transesterification Reactions with Diverse Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by a strong acid or a strong base. youtube.com For oxolan-3-ylmethanol acetate, this reaction would involve reacting it with a different alcohol (R'-OH) to produce a new ester and (oxolan-3-yl)methanol.

The reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products as it forms. youtube.com While acid and base catalysts are common, various molecular catalysts, including those based on lanthanides, tin, indium, and yttrium, have been developed for transesterification, sometimes offering higher selectivity. researchgate.net The use of enol esters as acylating agents can also render the reaction irreversible. researchgate.net

General Reaction: CH₃COOCH₂(C₄H₇O) + R'-OH ⇌ R'-OCOCH₃ + HOCH₂(C₄H₇O)

| Reactant Alcohol (R'-OH) | Catalyst | Resulting Ester | Byproduct Alcohol |

| Methanol (B129727) (CH₃OH) | Acid or Base | Methyl acetate | (Oxolan-3-yl)methanol |

| Ethanol (B145695) (C₂H₅OH) | Acid or Base | Ethyl acetate | (Oxolan-3-yl)methanol |

| Propan-1-ol (C₃H₇OH) | Acid or Base | Propyl acetate | (Oxolan-3-yl)methanol |

| tert-Butanol ((CH₃)₃COH) | Indium Halides researchgate.net | tert-Butyl acetate | (Oxolan-3-yl)methanol |

Reduction of the Ester Group and Ring System

The ester functionality of oxolan-3-ylmethanol acetate can be readily reduced using powerful hydride-donating reagents.

Reduction to Alcohols: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing esters to primary alcohols. fiveable.me In this case, the reaction would cleave the ester bond, reducing the acetyl group to ethanol and the acyl portion back to the parent alcohol, (oxolan-3-yl)methanol.

Reaction Equation: CH₃COOCH₂(C₄H₇O) --(1. LiAlH₄, 2. H₂O)--> CH₃CH₂OH + HOCH₂(C₄H₇O) (Oxolan-3-ylmethanol acetate → Ethanol + (Oxolan-3-yl)methanol)

Reduction to Aldehydes: A more controlled reduction can be achieved using less reactive hydride reagents. Diisobutylaluminum hydride (DIBAL-H) can reduce esters to aldehydes, provided the reaction is carried out at low temperatures (e.g., -78 °C). fiveable.melibretexts.org This reaction would yield acetaldehyde (B116499) and (oxolan-3-yl)methanol.

The tetrahydrofuran (B95107) ring is generally stable and resistant to cleavage by common hydride reducing agents like LiAlH₄ under standard conditions. Ring opening of ethers with LiAlH₄ typically requires the presence of a Lewis acid catalyst.

| Reducing Agent | Conditions | Product from Acetate Group | Product from Oxolane Moiety |

| Lithium aluminum hydride (LiAlH₄) | Ether solvent, then water workup | Ethanol | (Oxolan-3-yl)methanol |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene, -78 °C | Acetaldehyde | (Oxolan-3-yl)methanol libretexts.org |

Oxidation Reactions of the Oxolane Ring or Side Chain

The oxolan-3-ylmethanol acetate molecule has two main sites for potential oxidation: the C-H bonds of the oxolane ring and the side chain.

The tetrahydrofuran (oxolane) ring, being an ether, is generally resistant to oxidation. However, the C-H bonds adjacent to the ether oxygen (at the 2- and 5-positions) are activated and can be oxidized under specific, often harsh, conditions, which could potentially lead to the formation of a lactone via ring cleavage and subsequent functionalization.

The side chain lacks functional groups that are easily oxidized. The acetate group is resistant to oxidation, and the methylene (B1212753) group (CH₂) is a simple alkane-like chain. Aggressive oxidation conditions, such as using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under forcing conditions, could lead to the degradation of the molecule through C-C bond cleavage. Milder chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are typically used to oxidize alcohols to aldehydes or ketones and would not be expected to react with oxolan-3-ylmethanol acetate. imperial.ac.uk

Nucleophilic and Electrophilic Reactions on the Oxolane Scaffold

The reactivity of the oxolane ring is dominated by the presence of the ether oxygen atom.

Electrophilic Reactions: The lone pairs of electrons on the oxygen atom make the oxolane ring a Lewis base. It can react with strong electrophiles, particularly Brønsted and Lewis acids. Protonation of the oxygen atom by a strong acid activates the ring, making the adjacent carbon atoms susceptible to nucleophilic attack, which leads to ring-opening. nih.govresearchgate.net This reactivity is the basis for the ring-opening polymerization discussed in the next section.

Nucleophilic Reactions: The carbon atoms of the tetrahydrofuran ring are not significantly electrophilic and are therefore generally unreactive towards nucleophiles. Unlike highly strained three-membered (epoxide) or four-membered (oxetane) rings, the five-membered THF ring has considerably less ring strain and does not readily open upon treatment with nucleophiles alone. youtube.com Reaction with a nucleophile requires prior activation of the ring with an acid to form a reactive oxonium ion intermediate. youtube.com

Ring-Opening Polymerization Reactions of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) moiety of oxolan-3-ylmethanol acetate can act as a monomer in cationic ring-opening polymerization (ROP). This reaction is a cornerstone of polyether synthesis, producing polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG). researchgate.net

The polymerization is initiated by electrophilic species, such as strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂), which activate the THF monomer. nih.gov In some systems, an initiator like acetic anhydride (B1165640) is required to begin the polymerization process. nih.govresearchgate.net The mechanism proceeds via the formation of a tertiary oxonium ion, which is then attacked by the oxygen atom of another monomer molecule. This process repeats, leading to the growth of the polymer chain. The presence of the acetate-bearing side chain could potentially influence the polymerization kinetics or the properties of the resulting polymer.

| Initiator/Catalyst System | Polymerization Type | Resulting Polymer |

| Brønsted Acids (HCl, H₂SO₄) | Cationic Ring-Opening | Polytetrahydrofuran (PTHF) nih.gov |

| Lewis Acids (BF₃·OEt₂, AlCl₃) | Cationic Ring-Opening | Polytetrahydrofuran (PTHF) nih.gov |

| Heteropolyacids (e.g., H₃PW₁₂O₄₀) | Cationic Ring-Opening | Polytetrahydrofuran (PTHF) nih.govresearchgate.net |

Functional Group Interconversions on the Acetate or Tetrahydrofuran Unit

Functional group interconversion (FGI) involves converting one functional group into another. imperial.ac.uk Both the acetate and tetrahydrofuran parts of the molecule can undergo such transformations.

On the Acetate Unit:

Hydrolysis: As detailed in section 6.1, hydrolysis converts the ester back to a carboxylic acid and the parent alcohol, (oxolan-3-yl)methanol. libretexts.org

Reduction: As covered in section 6.3, reduction with LiAlH₄ yields two separate alcohols, while reduction with DIBAL-H can yield an aldehyde. fiveable.me

Reaction with Organometallics: Esters react with two equivalents of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to produce tertiary alcohols after an acidic workup. libretexts.org This would transform the acetate group into a 2-substituted-propan-2-ol moiety attached to the oxolane side chain.

On the Tetrahydrofuran Unit:

Emerging Methodologies and Future Research Directions

Continuous Flow Synthesis Approaches for Scalable Production

Continuous flow chemistry is emerging as a powerful technology for the scalable and safe production of chemicals. In contrast to traditional batch reactors, flow systems offer superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates by generating them in situ. nih.gov

For the esterification of acetic acid with oxolan-3-ylmethanol, a continuous flow process could involve pumping the reactants through a heated tube or a packed-bed reactor containing a solid acid catalyst. This approach offers several advantages:

Enhanced Safety: The small reactor volumes minimize the risks associated with exothermic reactions or the handling of potentially unstable reagents. nih.gov

Improved Yield and Purity: Precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize conversion and minimize the formation of byproducts.

Scalability: Production can be easily scaled up by extending the operation time or by running multiple reactors in parallel, a concept known as numbering-up. nih.gov

Integration: Flow systems can be readily integrated with online monitoring and purification steps, leading to a more streamlined and automated manufacturing process. nih.gov

A recent two-step continuous-flow strategy for synthesizing intermediates of clinical candidates highlights the potential for achieving high regioselectivity and safe handling of hazardous reagents like azides, which is a testament to the technology's capabilities. nih.gov

Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. beilstein-journals.org For the synthesis of (tetrahydrofuran-3-yl)methyl acetate (B1210297), ML algorithms can be trained on large datasets of esterification reactions to build predictive models. mdpi.com

These models can:

Predict Optimal Conditions: AI can suggest the best catalyst, solvent, temperature, and reactant ratios to maximize the yield and selectivity of the esterification. beilstein-journals.org

Accelerate Catalyst Discovery: By identifying patterns in catalyst structure and performance, ML can guide the design of novel, highly efficient catalysts.

Model Complex Systems: For reactions carried out in systems like a Continuous Stirred Tank Reactor (CSTR), neural networks can effectively model the process based on variables like temperature, reaction time, and catalyst concentration. fuzzy-tversu.com

Studies have demonstrated the successful application of various ML algorithms, such as the Levenberg-Marquardt algorithm, for modeling esterification reactions, showing superior performance in predicting experimental outcomes. fuzzy-tversu.comresearchgate.net This data-driven approach minimizes the need for extensive trial-and-error experimentation, saving time and resources.

| Machine Learning Application | Potential Impact on (Tetrahydrofuran-3-yl)methyl acetate Synthesis | Reference |

| Reaction Condition Prediction | Identification of optimal temperature, solvent, and catalyst from large datasets. | beilstein-journals.org |

| Procedure Generation | Translation of reaction inputs into a full, written experimental procedure. | mdpi.com |

| Kinetic Modeling | Accurate prediction of reaction rates and conversion in continuous flow reactors. | fuzzy-tversu.com |

Photocatalytic and Electrocatalytic Transformations

Harnessing the energy from light (photocatalysis) and electricity (electrocatalysis) offers green and sustainable alternatives to conventional thermally driven reactions. These methods often proceed under mild conditions and can enable unique chemical transformations.

Photocatalysis in ester synthesis typically involves the generation of radical intermediates through single-electron transfer or energy transfer processes. nih.gov Visible-light photocatalysis, in particular, is attractive as it uses a readily available and inexpensive energy source. acs.org For instance, the synthesis of O-aryl esters has been achieved using visible light without the need for an external photocatalyst, where the phenolate (B1203915) substrate itself acts as a photosensitizer. acs.org In the context of producing (tetrahydrofuran-3-yl)methyl acetate, a photocatalytic approach could involve the light-induced activation of either the carboxylic acid or the alcohol, facilitating the esterification under ambient temperature and pressure. Various photocatalysts, from iridium complexes to simple organic dyes and semiconductors like TiO₂, have been explored for ester synthesis. researchgate.netaip.org

Electrocatalysis provides another avenue for driving esterification reactions. Electrochemical methods can generate highly reactive intermediates at an electrode surface with precise control over the reaction potential. acs.org Carboxylic esters can be synthesized electrochemically from various precursors, including the direct electrolysis of carboxylic acids or from N-alkoxyamides. google.comacs.org A notable strategy involves a cascaded electrochemical-chemical process where an intermediate is generated electrochemically and then reacts chemically in the same pot to form the final ester product, demonstrating high selectivity and yield. acs.org

| Method | Principle | Potential Advantage for Ester Synthesis | Reference |

| Photocatalysis | Uses light to activate substrates or catalysts. | Mild reaction conditions, use of renewable energy (sunlight). | nih.govacs.org |

| Electrocatalysis | Uses electricity to drive redox reactions. | High controllability, avoids harsh chemical oxidants/reductants. | acs.orgacs.org |

Design of Novel Catalytic Systems for Specific Reactions

The development of new catalysts is crucial for improving the efficiency and selectivity of the esterification to form (tetrahydrofuran-3-yl)methyl acetate. Research is moving beyond traditional homogeneous acid catalysts like sulfuric acid to more sustainable heterogeneous systems.

Solid acid catalysts, such as sulfated zirconia, zeolites (SAPO-11), and functionalized mesoporous silica (B1680970) (Al-SBA-15), offer significant advantages, including ease of separation, reusability, and reduced corrosion. mdpi.comrsc.org The performance of these catalysts is closely linked to their structural and electronic properties, such as the strength and density of their acid sites. Computational methods like Density Functional Theory (DFT) are becoming instrumental in understanding the adsorption energies of reactants and intermediates on catalyst surfaces, thereby guiding the rational design of more active and selective catalysts. rsc.org

Furthermore, bimetallic catalyst systems, such as Pt-Mo supported on zirconia, have shown high selectivity in related reactions like the hydrodeoxygenation of esters to ethers, suggesting that cooperative catalysis between different metal sites can unlock novel reactivity. acs.org

Exploration of New Chemical Transformations and Reactivity Patterns

Future research will also focus on exploring new reactivity patterns of the oxolane (tetrahydrofuran) ring system to create a broader range of valuable chemicals. While esterification preserves the core structure of oxolan-3-ylmethanol, other transformations can modify the ring itself.

One promising area is the catalytic ring-opening of cyclic ethers. For example, a copper-catalyzed reaction has been developed for the dual C-O bond cleavage of cyclic ethers, reacting them with carboxylic acids and an iodine source to produce functionalized iodoalkyl esters. acs.org Applying such a strategy to (tetrahydrofuran-3-yl)methyl acetate or its precursors could yield linear ester products with additional functionality, opening doors to new polymer precursors or fine chemicals.

Additionally, the hydroxymethyl group and the ether linkage offer sites for further functionalization. The oxidation of the alcohol, substitution reactions, or cleavage of the ether bond under specific catalytic conditions are all potential avenues for creating novel derivatives. evitachem.com

Integration with Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on non-covalent interactions, offers a sophisticated approach to controlling chemical reactions. Instead of just studying the properties of the final product, supramolecular principles can be integrated directly into the synthesis. nih.gov

This can be achieved by designing self-assembled catalytic systems where host molecules or molecular cages create a confined environment that brings the reactants—acetic acid and oxolan-3-ylmethanol—into close proximity and in the correct orientation for reaction. This "pre-organization" can accelerate the reaction and control selectivity in ways that are difficult to achieve with conventional catalysts. northwestern.edu For example, allosterically regulated catalysts have been created where the catalytic activity is switched on or off by the binding of a small molecule effector at a site remote from the active center. northwestern.edu Such biomimetic approaches could lead to highly efficient and selective "reaction flasks" on a molecular scale for ester synthesis.

Q & A

Q. What are the recommended synthetic routes for acetic acid;oxolan-3-ylmethanol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves esterification or condensation reactions between acetic acid and oxolan-3-ylmethanol. Key steps include:

- Catalytic esterification : Using H-Beta zeolite or solid acid catalysts to facilitate ester bond formation under reflux conditions (60–80°C). Reaction time and catalyst loading (e.g., 5–10 wt%) are optimized via kinetic studies.

- Reduction/Oxidation : Oxolan-3-ylmethanol can be synthesized via NaBH₄ reduction of oxolan-3-yl ketone derivatives, followed by purification using column chromatography (silica gel, ethyl acetate/hexane eluent).

- Quality Control : Monitor reaction progress via TLC or GC-MS. Yield optimization requires balancing temperature, solvent polarity (e.g., toluene for azeotropic water removal), and stoichiometric ratios.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing acetic acid;oxolan-3-ylmethanol?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., C=O stretch of acetic acid at 1710 cm⁻¹, O-H stretch of oxolan-3-ylmethanol at 3400 cm⁻¹). Attenuated Total Reflectance (ATR)-FTIR is preferred for solid-state analysis.

- NMR : ¹H NMR (δ 1.9–2.1 ppm for acetic acid methyl group; δ 3.5–4.0 ppm for oxolan ring protons). ¹³C NMR confirms ester linkage (δ 170–175 ppm).

- HPLC/GC-MS : Quantifies purity and detects byproducts (e.g., unreacted acetic acid or dehydration products).

Advanced Research Questions

Q. What is the adsorption mechanism of acetic acid;oxolan-3-ylmethanol on H-Beta zeolite, and how does it influence catalytic esterification?

Methodological Answer: Adsorption occurs via two pathways, as shown by TGA-IR and DFT studies (M06-2X/6-31G(D) level):

- Stepwise Process : Acetic acid adsorbs first on Brønsted acid sites (BAS) via its carbonyl group, forming a stable ads_AA(C=O) complex. Methanol then co-adsorbs weakly.

- Concerted Process : Both molecules adsorb simultaneously on BAS, forming a dimeric transition state. Theoretical calculations show this pathway is thermodynamically favorable (ΔG ≈ −25 kJ/mol).

Q. How do computational models resolve contradictions in proposed esterification mechanisms involving acetic acid;oxolan-3-ylmethanol?

Methodological Answer: Conflicting mechanisms (Eley-Rideal vs. Langmuir-Hinshelwood) are addressed via:

- DFT Calculations : Simulate transition states to compare activation barriers. For H-Beta zeolite, the co-adsorbed complex mechanism (Langmuir-Hinshelwood) has a lower barrier (ΔG‡ ≈ 75 kJ/mol vs. 92 kJ/mol for Eley-Rideal).

- Kinetic Isotope Effects (KIE) : Deuterated methanol (CD₃OD) reduces reaction rates, confirming proton transfer from BAS to methanol as rate-limiting.

- Microkinetic Modeling : Integrate adsorption equilibria and surface reactions to predict turnover frequencies (TOFs), validated against experimental data.

Q. What experimental designs are used to evaluate the biological activity of acetic acid;oxolan-3-ylmethanol derivatives?

Methodological Answer:

- Antimicrobial Assays :

- Broth Microdilution : Test derivatives against E. coli and S. aureus (MIC values typically 8–32 µg/mL). Use positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).

- Time-Kill Curves : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects.

- Anti-Inflammatory Studies :

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) ensure selectivity (therapeutic index >10).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.